molecular formula C19H29N3O3S B7048714 N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

Cat. No.: B7048714
M. Wt: 379.5 g/mol
InChI Key: NAHIWWZHCGMQBW-UHFFFAOYSA-N
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Description

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentyl ring, an azetidine ring, and a methanesulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-14-6-8-15(9-7-14)10-16-12-22(13-16)19(23)21-18-5-3-4-17(18)11-20-26(2,24)25/h6-9,16-18,20H,3-5,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHIWWZHCGMQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CN(C2)C(=O)NC3CCCC3CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the cyclopentyl intermediate: The cyclopentyl ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Introduction of the methanesulfonamide group: The methanesulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide.

    Formation of the azetidine ring: The azetidine ring is formed through a cyclization reaction involving a suitable precursor.

    Coupling of the intermediates: The final step involves coupling the cyclopentyl intermediate with the azetidine intermediate, followed by purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-chlorophenyl)methyl]azetidine-1-carboxamide
  • N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-fluorophenyl)methyl]azetidine-1-carboxamide
  • N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-bromophenyl)methyl]azetidine-1-carboxamide

Uniqueness

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical reactivity and potential biological activity compared to similar compounds.

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